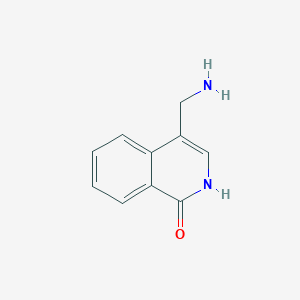

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one” belongs to a class of organic compounds known as benzoic acids . These are organic compounds containing a benzene ring which bears at least one carboxyl group .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(aminomethyl)benzoic acid, involves various chemical reactions . The synthesis often includes the reaction of benzyl amine with other compounds, followed by various heating and cooling steps .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(aminomethyl)benzoic acid, includes a benzene ring attached to a carboxyl group and an aminomethyl group .Chemical Reactions Analysis

Chemical properties describe the ability of a substance to react to form new substances . For example, primary aliphatic amines can serve as synthetic equivalents to alkyl cations, radicals, and anions by the appropriate choice of reaction conditions .Physical and Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the ability of a substance to react to form new substances .Scientific Research Applications

Heterocyclic Compound Synthesis

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one serves as a pivotal intermediate in the synthesis of complex heterocyclic structures, showcasing its versatility in organic synthesis. For instance, it has been employed in the preparation of naphth[1,2-e][1,3]oxazino[2,3-a]isoquinoline derivatives under microwave conditions, demonstrating good yields and highlighting its role in generating conformationally flexible heterocyclic ring systems (Szatmári et al., 2013). Such derivatives are significant for their potential pharmacological activities and their ability to serve as key intermediates in organic synthesis.

Reaction Mechanism Studies

This compound is also integral to studying reaction mechanisms, particularly in the context of oxidative cyclization reactions. Research has shown that cyclic α-aminoketones, including structures similar to this compound, react with periodate to produce various products, with studies focusing on their reaction mechanisms and product distributions (Möhrle & Rohn, 2007). Understanding these mechanisms is crucial for developing new synthetic methodologies and for the efficient synthesis of novel compounds.

Novel Synthetic Routes

Researchers have developed new synthetic routes utilizing this compound to access various dihydroisoquinolines and related structures. A notable example includes the synthesis of 3,4-dihydroisoquinolines through a C(sp^3)-H activation/electrocyclization strategy, underscoring the compound's role in facilitating novel synthetic pathways (Chaumontet et al., 2009). Such methodologies contribute significantly to the field of medicinal chemistry, enabling the exploration of new pharmacophores and therapeutic agents.

Catalytic Reactions

The compound has been utilized in catalytic reactions, such as in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is proposed. This synthesis underscores the compound's utility in catalytic processes and its ability to undergo complex transformations, offering access to functionally rich molecules (He et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and biological molecules .

Mode of Action

The mode of action of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with its targets, leading to changes in their structure and function . The precise mechanism of this interaction remains elusive, but it is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function .

Biochemical Pathways

It is known that metabolic pathways are often influenced by the introduction of new compounds . The compound could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . The introduction of functional linkers into such compounds has been found to influence their pharmacokinetics .

Result of Action

It is proposed that the binding process of this compound could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .

Safety and Hazards

Future Directions

While specific future directions for “4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one” are not available, the field of directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution . This could potentially be applied to the development of new compounds.

Properties

IUPAC Name |

4-(aminomethyl)-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,5,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMACVLGQJRPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2598410.png)

![1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2598412.png)

![Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2598421.png)

![(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2598422.png)